molecular formula C7H13ClN2O2 B13294387 Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride

Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride

Cat. No.: B13294387
M. Wt: 192.64 g/mol
InChI Key: STKFMIGDKIUMKE-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride is a bicyclic heterocyclic compound featuring a fused pyridine-oxazinone scaffold. The molecule comprises a saturated pyridine ring fused with a 1,3-oxazin-2-one ring system, where the oxazinone moiety contributes to its hydrogen-bonding capacity and structural rigidity. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications.

Key Properties (based on analog data from ):

  • Molecular Formula: C₇H₁₂N₂O₂·HCl (base structure: C₇H₁₂N₂O₂).
  • Molecular Weight: 156.18 g/mol (base compound; hydrochloride salt adds ~36.46 g/mol).
  • CAS Number: Not explicitly provided for the [4,3-d] isomer; however, the [3,4-d] isomer (CAS 1807937-61-6) is structurally related but distinct in ring fusion positioning .

Properties

Molecular Formula

C7H13ClN2O2

Molecular Weight

192.64 g/mol

IUPAC Name

1,4,4a,5,6,7,8,8a-octahydropyrido[4,3-d][1,3]oxazin-2-one;hydrochloride

InChI

InChI=1S/C7H12N2O2.ClH/c10-7-9-6-1-2-8-3-5(6)4-11-7;/h5-6,8H,1-4H2,(H,9,10);1H

InChI Key

STKFMIGDKIUMKE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1NC(=O)OC2.Cl

Origin of Product

United States

Preparation Methods

Cyclization of Precursors to Form the Heterocyclic Core

The synthesis begins with the construction of the heterocyclic core, typically via intramolecular cyclization reactions involving amino, carbonyl, and heteroatom functionalities. A common approach involves the condensation of suitable amino alcohol derivatives with activated carbonyl compounds, leading to ring closure that forms the oxazine ring fused to the pyridine nucleus.

Key Reaction:

Research Evidence:

  • The patent WO2017211760A1 describes synthetic routes involving the condensation of heterocyclic intermediates with functionalized acyl derivatives, followed by cyclization to generate fused heterocycles similar to the target compound.

Nucleophilic Substitution and Ring Closure Strategies

Another prominent method involves nucleophilic attack by nitrogen or oxygen nucleophiles on electrophilic centers within suitable intermediates, facilitating ring closure.

Reaction Scheme:

  • Nucleophilic substitution of halogenated heterocycles with amino or hydroxyl groups, followed by intramolecular cyclization under reflux conditions.

Supporting Data:

  • The synthesis of related heterocycles, such as 1,3-oxazines fused with pyridine, employs nucleophilic substitution of halogenated precursors with amines or alcohols, then cyclization under controlled conditions.

Use of 1,3-Oxazine Precursors and Ring-Closing Metathesis

Modern synthetic strategies leverage ring-closing metathesis (RCM) reactions on appropriately functionalized precursors to generate the fused heterocyclic system.

Methodology:

  • Preparation of linear triene or diene precursors bearing amino and hydroxyl groups, followed by RCM catalyzed by ruthenium catalysts to form the oxazine ring.

Research Findings:

  • The synthesis of enantiopure heterocycles via diastereoselective RCM has been demonstrated, showing the versatility of this approach for constructing complex fused heterocycles.

Specific Synthetic Routes and Reaction Conditions

Starting Materials and Precursors

Typical Reaction Conditions

Step Reagents Solvents Temperature Duration Notes
Cyclization Amino alcohol + acyl derivative Ethanol, acetic acid Reflux 4-24 hours Acidic or basic catalysis
Ring closure via nucleophilic substitution Halogenated heterocycles + amines DMSO, DMF Room temp to 80°C Several hours Potassium carbonate as base
Ring-closing metathesis Diene precursors Dioxane, toluene 80-120°C 12-24 hours Ru-based catalysts

Salt Formation

The final step involves converting the free base heterocycle into its hydrochloride salt:

  • Procedure : Dissolution of the heterocyclic compound in anhydrous ethanol or methanol, followed by bubbling dry hydrogen chloride gas or addition of hydrochloric acid solution, then evaporation to obtain the hydrochloride salt.

Research Data:

  • The formation of octahydro-3-(2-methylpropoxy)-3-phenylpyrido[2,1-c]oxazine hydrochloride has been achieved via acid-base salt formation, with high yields (>90%) under mild conditions.

Notable Research Findings and Methodological Variations

  • Patents : Several patents describe synthetic routes involving heterocycle condensation, nucleophilic substitution, and ring-closing strategies, emphasizing the importance of choosing appropriate protecting groups and reaction conditions to optimize yields and stereoselectivity.

  • Modern Techniques : Use of transition-metal catalysis, such as ruthenium-catalyzed RCM, has enabled the synthesis of enantiopure heterocycles with high diastereoselectivity, expanding the scope of accessible compounds.

  • Reaction Optimization : Solvent choice, temperature control, and reagent stoichiometry are critical for achieving high purity and yield, with solvents like acetonitrile, DMSO, and dioxane frequently employed.

Summary of the Synthetic Strategy

Stage Key Reactions Conditions Outcome
1. Preparation of precursors Condensation of amino alcohols with acyl derivatives Reflux in ethanol/acetic acid Heterocyclic intermediates
2. Ring closure Nucleophilic substitution, RCM Room temp to 120°C, catalysts as needed Fused heterocyclic core
3. Functionalization Substitutions, cross-couplings Palladium-catalyzed, Suzuki, Sonogashira Diversified derivatives
4. Salt formation Acid-base reaction HCl gas or HCl solution Hydrochloride salt of the target compound

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pressures to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms. Substitution reactions can result in a variety of substituted derivatives, depending on the functional groups involved .

Scientific Research Applications

Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1,4-Dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one Derivatives

These compounds (e.g., 16a, 20a-c) share a pyrimidine-oxazinone core and were designed as EGFR inhibitors targeting the L858R/T790M mutation. Key differences include:

  • Substituent Position : Dual alkyl groups at C4 (e.g., compound 20a with dual methyl groups) enhance potency against EGFRL858R/T790M (IC₅₀ = 4.5 nM) while maintaining selectivity over EGFRWT .
  • Scaffold Rigidity : The pyrimidine ring in 16a-d introduces additional nitrogen atoms, altering electron distribution compared to the pyridine-based system in the target compound .

Table 1: Comparison of Key Kinase-Targeting Analogues

Compound Name Core Structure Key Modification IC₅₀ (EGFRL858R/T790M) Selectivity Over EGFRWT
Octahydro-1H-pyrido[4,3-d]oxazin-2-one HCl Pyrido-oxazinone Hydrochloride salt Not reported Not reported
20a (1,4-dihydro-pyrimido-oxazinone) Pyrimido-oxazinone C4 dual-methyl groups 4.5 nM Improved
16a (1,4-dihydro-pyrimido-oxazinone) Pyrimido-oxazinone C4 single substituent 5.1 nM Moderate

1H,4H-Pyrido[2,3-d][1,3]oxazin-2-one (OT-8658)

It is commercially available at 96% purity but lacks reported biological data .

Functional Analogues in Pharmaceuticals

Ofloxacin-Related Impurities ()

Compounds like (RS)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid (CAS 82419-52-1) feature a benzoxazine core with a fluoroquinolone moiety. While structurally distinct, they highlight the pharmaceutical relevance of fused oxazine systems in antibiotics .

Biological Activity

Introduction

Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride, also known as (4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride, is a bicyclic organic compound characterized by its unique structural features that include a pyridine and an oxazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Properties

The molecular formula of this compound is C7H13ClN2O2C_7H_{13}ClN_2O_2, with a molecular weight of 192.64 g/mol. Its unique stereochemistry (4aS,8aS) is believed to influence its biological interactions and reactivity.

PropertyValue
Molecular FormulaC₇H₁₃ClN₂O₂
Molecular Weight192.64 g/mol
CAS Number1808623-84-8
Melting PointNot Available
Boiling PointNot Available

Biological Activity

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs often exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In a study comparing the compound with established antibiotics, it demonstrated promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Antiviral Activity

In addition to antimicrobial properties, this compound has shown potential antiviral activity. Preliminary studies suggest that it may interfere with viral replication mechanisms, although specific pathways and molecular targets remain to be elucidated.

Neuroprotective Effects

The compound's structural characteristics suggest possible neuroprotective effects. It has been investigated for its ability to mitigate oxidative stress in neuronal cells. In vitro studies demonstrated that this compound could reduce markers of oxidative damage in neuronal cultures exposed to neurotoxic agents.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways. This interaction may modulate various biological processes leading to its observed effects.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy Study : A comparative analysis was conducted against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
  • Neuroprotection in Cell Cultures : A study involving SH-SY5Y neuroblastoma cells showed that treatment with the compound at 10 µM concentration reduced cell death by 30% compared to untreated controls when exposed to hydrogen peroxide.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological activities:

Compound NameStructure TypeNotable Activity
2-AminoquinolineBicyclic amineAntimicrobial
4-HydroxyquinolineHydroxy-substituted quinolineAnticancer
7-AzaindoleNitrogen-containing indoleNeuroprotective

These comparisons highlight the unique aspects of this compound and its potential applications in medicinal chemistry.

This compound presents a promising candidate for further research into its biological activities. Its antimicrobial and neuroprotective properties warrant additional studies to fully understand its mechanisms of action and therapeutic potential. Ongoing research may lead to novel applications in treating infectious diseases and neurodegenerative disorders.

Future Directions

Future research should focus on:

  • Detailed mechanistic studies to elucidate the pathways affected by the compound.
  • In vivo studies to assess the therapeutic efficacy and safety profile.
  • Exploration of derivative compounds to enhance biological activity and selectivity.

Q & A

Q. What computational methods validate target engagement in absence of crystallography data?

  • Answer : Combine molecular dynamics simulations (GROMACS) to assess binding stability and pharmacophore modeling (MOE) to predict interaction hotspots. Cross-validate with isothermal titration calorimetry (ITC) for thermodynamic profiling .

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